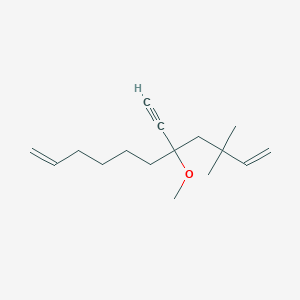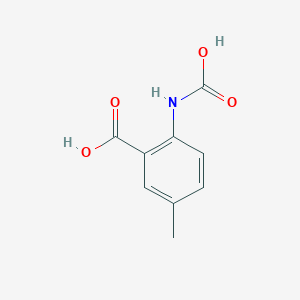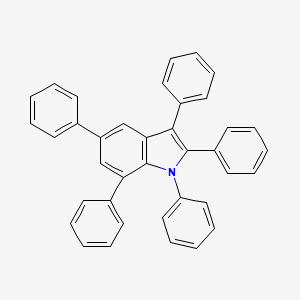
5-Ethynyl-5-methoxy-3,3-dimethylundeca-1,10-diene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Ethynyl-5-methoxy-3,3-dimethylundeca-1,10-diene is an organic compound with the molecular formula C14H22O It is characterized by the presence of an ethynyl group, a methoxy group, and two diene functionalities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethynyl-5-methoxy-3,3-dimethylundeca-1,10-diene typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Diene Backbone: The diene backbone can be synthesized through a series of reactions involving alkenes and alkynes.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, which involves the reaction of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Methoxylation: The methoxy group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by a methoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
5-Ethynyl-5-methoxy-3,3-dimethylundeca-1,10-diene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the compound into alkanes or alkenes.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Epoxides, ketones, or carboxylic acids.
Reduction: Alkanes or alkenes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
5-Ethynyl-5-methoxy-3,3-dimethylundeca-1,10-diene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 5-Ethynyl-5-methoxy-3,3-dimethylundeca-1,10-diene involves its interaction with specific molecular targets and pathways. The ethynyl and methoxy groups can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can result in the modulation of enzymatic activities, disruption of cellular processes, and induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
1-Ethynyl-3,5-dimethoxybenzene: Similar in structure but with a benzene ring instead of a diene backbone.
5-Ethynyl-5-methoxy-7,7-dimethylundeca-1,10-diene: A structural isomer with different positioning of the methoxy and ethynyl groups.
Uniqueness
5-Ethynyl-5-methoxy-3,3-dimethylundeca-1,10-diene is unique due to its combination of ethynyl, methoxy, and diene functionalities, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research.
属性
CAS 编号 |
917833-28-4 |
|---|---|
分子式 |
C16H26O |
分子量 |
234.38 g/mol |
IUPAC 名称 |
5-ethynyl-5-methoxy-3,3-dimethylundeca-1,10-diene |
InChI |
InChI=1S/C16H26O/c1-7-10-11-12-13-16(9-3,17-6)14-15(4,5)8-2/h3,7-8H,1-2,10-14H2,4-6H3 |
InChI 键 |
WYBQNBDGKKTBJW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CC(CCCCC=C)(C#C)OC)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Chloro-N-[5-chloro-2-(hydroxymethyl)phenyl]benzene-1-sulfonamide](/img/structure/B14179660.png)
![1-[2-(Dimethylamino)ethoxy]-2,2,6,6-tetramethylheptane-3,5-dione](/img/structure/B14179664.png)
![4-{[4-(5-Pentyl-1H-pyrazol-3-yl)phenoxy]methyl}benzonitrile](/img/structure/B14179669.png)



![(6R)-4-Benzyl-6-[4-(benzyloxy)phenyl]morpholin-3-one](/img/structure/B14179703.png)



![3-{4-[(Naphthalen-2-yl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile](/img/structure/B14179742.png)
![N-(2-Aminoethyl)-4-[(4-cyanophenyl)methoxy]-2-methoxybenzamide](/img/structure/B14179744.png)

